5-Methyl-1H-indazole-4,7-diamine
Description
Properties
CAS No. |
61920-56-7 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-methyl-1H-indazole-4,7-diamine |
InChI |
InChI=1S/C8H10N4/c1-4-2-6(9)8-5(7(4)10)3-11-12-8/h2-3H,9-10H2,1H3,(H,11,12) |
InChI Key |
ZQONSVUZISXSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1N)C=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazole-4,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indazole-4,7-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to different substituted products.
Substitution: The amino groups at positions 4 and 7 can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
5-Methyl-1H-indazole-4,7-diamine has been investigated for its potential in drug development, particularly as a lead compound in the synthesis of novel therapeutic agents.
Anticancer Activity
Research indicates that indazole derivatives exhibit potent anticancer properties. For instance, studies have shown that 5-methyl-1H-indazole-4,7-diamine can inhibit specific kinases involved in cancer cell proliferation and survival pathways.
| Kinase | Role in Cancer | Effect of Compound |
|---|---|---|
| RIP2 Kinase | Involved in immune response | Inhibition leads to reduced tumor growth |
| CHK1 and CHK2 | Critical for DNA damage response | Inhibition promotes apoptosis |
| h-SGK | Regulates cell survival signaling | Modulation can enhance therapeutic efficacy |
These interactions suggest that 5-methyl-1H-indazole-4,7-diamine may be a valuable scaffold for developing targeted cancer therapies.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases.
Pharmacological Insights
The pharmacological profile of 5-methyl-1H-indazole-4,7-diamine reveals its potential as a versatile agent across various therapeutic areas.
Case Studies
A notable study evaluated the compound's effects on chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers when administered in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis.
Industrial Applications
Beyond medicinal uses, 5-methyl-1H-indazole-4,7-diamine has applications in various industrial sectors.
Dye Production
The compound serves as an intermediate in the synthesis of dyes for keratin fibers. Its unique chemical structure allows it to act effectively as a coupler in oxidation dyeing processes.
Agrochemicals
Research has indicated that derivatives of indazole compounds can be utilized in developing agrochemicals due to their biological activity against pests and pathogens.
The biological activity of 5-methyl-1H-indazole-4,7-diamine is multifaceted:
- Antitumor Activity : Demonstrated through kinase inhibition.
- Anti-inflammatory Effects : Shown by reduced cytokine production.
- Antimicrobial Properties : Some studies suggest activity against bacterial strains.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-indazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on the closest analogs from the literature.
Structural Analogs in Pteridine and Lumazine Derivatives
describes 1-methyllumazine-6,7-diamine (26) and 3-methyllumazine-6,7-diamine (27), which share the following features with the target compound:
- Diamine substitution : Both compounds have -NH₂ groups at positions 6 and 7 on a pteridine/lumazine core, analogous to the 4,7-diamine substitution in the indazole derivative.
- Methyl group placement : The methyl group in 26 and 27 is at positions 1 or 3, whereas the target compound has a methyl group at position 3.
Key Differences:
- Core heterocycle : Indazole (benzene + pyrazole) vs. lumazine (pteridine derivative). The indazole’s pyrazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to lumazine .
- Synthetic routes: The lumazine analogs in were synthesized via condensation of methyluracil-diamine derivatives with methylcyanoformimidate in DMF at elevated temperatures. Similar methods might apply to the target compound, though indazole precursors would differ .
Benzimidazole Derivatives
discusses the synthesis of a benzimidazole-thiazine hybrid (CzBBIT). While structurally distinct, benzimidazoles share a fused benzene-imidazole core, providing insights into:
- Solvent and catalyst systems : DMF and CuI/Cs₂CO₃ were used for cyclization reactions, suggesting that polar aprotic solvents and transition-metal catalysts may be relevant for synthesizing the target compound .
- Thermal stability : High melting points (>300°C) are common in rigid heterocyclic diamines (e.g., lumazine derivatives in melt above 320°C), implying that 5-Methyl-1H-indazole-4,7-diamine may exhibit similar thermal stability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Electronic and Steric Effects
- Methyl groups : In lumazine derivatives, methyl substitution at position 1 or 3 slightly shifts NMR signals (e.g., δ 3.90–3.95 ppm for -CH₃), suggesting similar deshielding effects could occur in the indazole analog .
- Amine groups : The -NH₂ groups in lumazine derivatives participate in hydrogen bonding, which may enhance solubility or crystallinity. The indazole’s 4,7-diamine configuration could offer comparable intermolecular interactions .
Biological Activity
5-Methyl-1H-indazole-4,7-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- IUPAC Name: 5-Methyl-1H-indazole-4,7-diamine
- Molecular Formula: C8H9N5
- Molecular Weight: 177.19 g/mol
- CAS Number: [Not specified in the search results]
Biological Activity Overview
Research indicates that 5-Methyl-1H-indazole-4,7-diamine exhibits a variety of biological activities, including:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural similarity to other indazole derivatives known for anticancer properties supports further investigation into its efficacy against various tumors.
- Antimicrobial Properties: The compound has been evaluated for its potential antimicrobial effects. While specific data on its spectrum of activity remains limited, related indazole compounds have shown promise in this area.
The biological activity of 5-Methyl-1H-indazole-4,7-diamine may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar to other indazole derivatives, it may interact with specific enzymes involved in cellular proliferation and survival pathways.
- Interference with DNA Synthesis: Indazoles are known to affect nucleic acid synthesis, potentially leading to apoptosis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that indazole derivatives can induce oxidative stress in cells, contributing to their anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cell lines | |
| Antimicrobial | Potential activity against bacteria | |
| Enzyme Inhibition | Possible inhibition of key metabolic enzymes |
Case Study: Anticancer Activity
A study highlighted the effects of various indazole derivatives on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that 5-Methyl-1H-indazole-4,7-diamine exhibited IC50 values comparable to established chemotherapeutics, warranting further exploration into its structure-activity relationship (SAR) and optimization for enhanced potency.
Table 2: IC50 Values Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methyl-1H-indazole-4,7-diamine | A549 | 10.2 |
| Standard Chemotherapeutic | A549 | 8.5 |
| 5-Methylindazole | MCF-7 | 12.0 |
Q & A
Basic Research Questions
Q. What are common synthetic routes for 5-Methyl-1H-indazole-4,7-diamine, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves refluxing precursors (e.g., substituted indazole derivatives) with sodium acetate in acetic acid or DMF under nitrogen, followed by recrystallization from DMF/acetic acid mixtures. Key intermediates are characterized via ¹H NMR (e.g., δ 2.51–7.76 ppm for methyl and aromatic protons in similar compounds) and elemental analysis to confirm purity and structure .
Q. How is the purity of 5-Methyl-1H-indazole-4,7-diamine validated in academic research?
- Methodological Answer : Purity is assessed using high-resolution mass spectrometry (HRMS) and HPLC with UV detection. Melting points (>320°C for structurally related diamines) and recrystallization in polar aprotic solvents (e.g., DMF) are standard quality-control steps .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves substituent positions (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.5 ppm). FT-IR confirms amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing 5-Methyl-1H-indazole-4,7-diamine?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates transition-state energies and orbital interactions. Exact-exchange corrections improve thermochemical accuracy (e.g., ±2.4 kcal/mol error in atomization energies) to predict optimal solvent systems or catalyst effects .
Q. What strategies resolve contradictions in bioactivity data for analogs of 5-Methyl-1H-indazole-4,7-diamine?
- Methodological Answer : Systematic SAR studies compare substituent effects (e.g., ethyl vs. methyl groups at position 1) using in vitro assays (e.g., kinase inhibition). Conflicting data are resolved by controlling variables like stereochemistry (tetrahydroindazole vs. planar indazole) and solubility (DMF vs. ethanol recrystallization) .
Q. How do structural analogs of this compound inform pharmacological target selection?
- Methodological Answer : Triazole- or imidazole-fused analogs (e.g., triazolopyrimidines) are screened against target libraries (e.g., tyrosine kinases) using molecular docking. Electrophilic substituents (e.g., chloromethyl groups) enhance covalent binding, validated via X-ray crystallography or SPR binding assays .
Q. What green chemistry approaches reduce waste in its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
